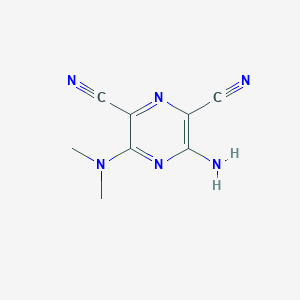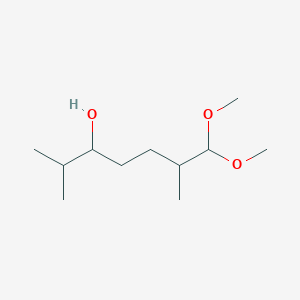
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyridine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and hydrazine derivatives.
Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Substitution Reaction: The 2-chloropyridine undergoes a nucleophilic substitution reaction with the pyrazole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science:
Mecanismo De Acción
The mechanism of action of 4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-chloropyridin-3-yl)pyrimidine: This compound shares a similar pyridine ring but has a pyrimidine ring instead of a pyrazole ring.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also contain pyridine and pyrimidine rings and are studied for their biological activities.
Uniqueness
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
945599-36-0 |
|---|---|
Fórmula molecular |
C8H7ClN4 |
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
4-(2-chloropyridin-3-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C8H7ClN4/c9-7-5(2-1-3-11-7)6-4-12-13-8(6)10/h1-4H,(H3,10,12,13) |
Clave InChI |
VWEBSLJLKPPROX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C2=C(NN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[3-(Ethylamino)-4-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8559187.png)

![1-(Benzyloxy)-4-bromo-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B8559191.png)








